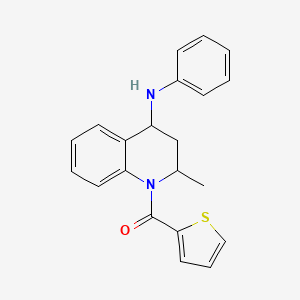
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PBA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBA belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Scientific Research Applications
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been found to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
Mechanism of Action
The mechanism of action of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to inhibit the activity of the proteasome, a complex that plays a crucial role in the degradation of intracellular proteins. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including the proteasome, the PI3K/Akt/mTOR signaling pathway, and the JAK/STAT signaling pathway. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has anti-inflammatory properties and can be used to treat various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high yield and purity, which makes it a suitable candidate for various laboratory experiments. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is also relatively easy to synthesize, and the synthesis method can be easily scaled up for large-scale production. However, one of the limitations of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One area of research is the development of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, which could lead to the development of new therapeutic applications. Additionally, the use of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases.
Synthesis Methods
The synthesis of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl) pyrimidine with benzylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine by the addition of an acid. The yield of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine obtained from this method is generally high, and the purity of the compound can be further improved by recrystallization.
properties
IUPAC Name |
N-benzyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h1-9,11H,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMXAMHRHMMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)

![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
